2-Methyl-2-adamantyl methacrylate
Overview
Description
2-Methyl-2-adamantyl methacrylate is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copolymer Synthesis : 2-Methyl-2-adamantyl methacrylate is used in synthesizing copolymers with methyl methacrylate and styrene, influencing properties like glass transition temperature and thermal stability (Mathias et al., 2001).
193-nm Resist Development : It plays a crucial role in developing polymers for 193-nm resists in lithography, contributing to high etching resistance and transparency, crucial for resist chemists (Nozaki, 2010).
Radical Polymerization : This compound is instrumental in radical polymerization processes, allowing for control of molecular weight and tacticity in polymers (Fuchise et al., 2010).
Thermal and Mechanical Properties : Studies show that this compound-based copolymers exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications in microelectronics and optoelectronics (Wu et al., 2021).
Nonlinear Optical Applications : Its use in synthesizing polymers functionalized with phenyltetraene-bridged chromophores shows promising results for nonlinear optical (NLO) applications, offering high and stable NLO response (Briers et al., 2004).
Photoresist Technology : It is integral in developing novel photoresists for lithography, enhancing properties like adhesion to substrates and compatibility with developers, crucial for pattern formation at the nanoscale (Nozaki et al., 1996).
Safety and Hazards
When handling 2-Methyl-2-adamantyl methacrylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Future Directions
While specific future directions for 2-Methyl-2-adamantyl methacrylate were not found in the search results, there is ongoing research into the synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains . This suggests potential future directions in the development of new polymers and materials using this compound.
Mechanism of Action
Target of Action
2-Methyl-2-adamantyl methacrylate is a monomer that can be used to make polymers . The primary targets of this compound are hydroxyl groups, with which it reacts to form ester linkages .
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming ester linkages . This reaction is a key step in the process of polymerization, which leads to the formation of high molecular weight polymers .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
The primary result of the action of this compound is the formation of high molecular weight polymers . These polymers have potential applications in various fields, including the creation of new materials based on natural and synthetic nanodiamonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, impurities may affect the polymerization kinetics of this molecule and must be removed before use . Additionally, as this compound is hydrophobic, it can only be patterned using a sublimable process .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules in the process of polymerization . The nature of these interactions is largely dependent on the specific conditions of the reaction, such as temperature and pH.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-adamantyl methacrylate is primarily through its ability to polymerize rapidly and form high molecular weight polymers This process involves binding interactions with biomolecules and can lead to changes in gene expression
Properties
IUPAC Name |
(2-methyl-2-adamantyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYDISGSYGFRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
181020-29-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181020-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431592 | |
Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177080-67-0 | |
Record name | 2-Methyl-2-adamantyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177080-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methacryloyloxy-2-methyladamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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